molecular formula C19H20N4OS B3201780 N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide CAS No. 1020488-17-8

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide

Cat. No. B3201780
CAS RN: 1020488-17-8
M. Wt: 352.5 g/mol
InChI Key: FOTWXHOBIYJVGU-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole and thiazole, both of which are heterocyclic compounds . Pyrazoles are five-membered aromatic rings with two nitrogen atoms, and thiazoles are also five-membered rings but contain one nitrogen and one sulfur atom . These types of compounds are often used in medicinal chemistry due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed by physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as NMR, IR, and elemental analysis .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to the thiazole ring have been reported to have analgesic (pain-relieving) properties . This could potentially be used in the development of new pain medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory effects . This could be beneficial in the treatment of conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Activity

Thiazole compounds have demonstrated antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .

Antifungal Activity

In addition to their antimicrobial properties, thiazole derivatives have also shown antifungal activities . This could lead to the development of new antifungal medications.

Antiviral Activity

Thiazole compounds have been found to have antiviral properties . This could potentially be used in the development of new antiviral medications.

Anticonvulsant Activity

Thiazole derivatives have demonstrated anticonvulsant activities . This could potentially be used in the development of new treatments for conditions like epilepsy.

Antitumor or Cytotoxic Activity

Thiazole compounds have shown potential in acting as antitumor or cytotoxic drug molecules . This could lead to the development of new cancer treatments.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact structure of the compound and the presence of functional groups.

Mode of Action

The thiazole ring, a core structural component of this compound, is known to interact with biological targets in various ways . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . These interactions can lead to various biochemical changes depending on the specific target.

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities . For instance, they can affect the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects would depend on the exact structure of the compound and its interaction with its targets.

Future Directions

Future research could involve further exploration of the biological activities of this compound, potentially leading to the development of new antimicrobial or anticancer drugs .

properties

IUPAC Name

N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-13-11-17(21-18(24)15-9-5-6-10-15)23(22-13)19-20-16(12-25-19)14-7-3-2-4-8-14/h2-4,7-8,11-12,15H,5-6,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTWXHOBIYJVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCCC2)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide
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N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide
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N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide
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N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide
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N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide
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N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide

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